BenchChemオンラインストアへようこそ!

tert-Butyl 3-((dimethylamino)methyl)piperidine-1-carboxylate

Chiral synthesis Enantiomeric purity Piperidine scaffolds

tert-Butyl 3-((dimethylamino)methyl)piperidine-1-carboxylate (CAS 254905-64-1) is the (S)-enantiomer of a chiral N-Boc-protected 3-(dimethylaminomethyl)piperidine derivative, defined by the SMILES CN(C[C@@H]1CCCN(C1)C(=O)OC(C)(C)C)C confirming the (3S) absolute configuration. The compound belongs to the class of orthogonally protected chiral piperidine scaffolds that are prevalent among US FDA-approved pharmaceuticals, where the piperidine ring is the most frequently employed heterocycle.

Molecular Formula C13H26N2O2
Molecular Weight 242.36 g/mol
CAS No. 254905-64-1
Cat. No. B1628137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-((dimethylamino)methyl)piperidine-1-carboxylate
CAS254905-64-1
Molecular FormulaC13H26N2O2
Molecular Weight242.36 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)CN(C)C
InChIInChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15-8-6-7-11(10-15)9-14(4)5/h11H,6-10H2,1-5H3/t11-/m0/s1
InChIKeyJGMMNOYMEULLTJ-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-((dimethylamino)methyl)piperidine-1-carboxylate (CAS 254905-64-1): Chiral Piperidine Building Block for Pharmaceutical Synthesis


tert-Butyl 3-((dimethylamino)methyl)piperidine-1-carboxylate (CAS 254905-64-1) is the (S)-enantiomer of a chiral N-Boc-protected 3-(dimethylaminomethyl)piperidine derivative, defined by the SMILES CN(C[C@@H]1CCCN(C1)C(=O)OC(C)(C)C)C confirming the (3S) absolute configuration . The compound belongs to the class of orthogonally protected chiral piperidine scaffolds that are prevalent among US FDA-approved pharmaceuticals, where the piperidine ring is the most frequently employed heterocycle [1]. It features three functional domains—the acid-labile Boc protecting group (cleavable under TFA or HCl conditions), the tertiary dimethylamino handle (pKa 9.47 ± 0.28 predicted), and the stereodefined piperidine ring—enabling sequential chemoselective derivatization in multi-step medicinal chemistry campaigns . This specific (S)-enantiomer is supplied at ≥98% purity under ISO-certified quality systems for pharmaceutical R&D and quality control applications .

Why Generic Substitution Fails for tert-Butyl 3-((dimethylamino)methyl)piperidine-1-carboxylate: Stereochemical, Regiochemical, and Functional Group Determinants


This compound cannot be generically substituted because three orthogonal structural determinants control its downstream synthetic utility: (i) absolute stereochemistry at the piperidine 3-position, where the (S)-enantiomer (CAS 254905-64-1) and (R)-enantiomer (CAS 1002359-82-1) are non-superimposable and produce diastereomeric products upon coupling to chiral targets ; (ii) regiochemistry, as the 3-(dimethylamino)methyl substitution pattern offers distinct spatial orientation compared to the 2- and 4-position isomers, dictating the geometry of subsequent metal coordination or receptor binding [1]; and (iii) the methylene spacer between the piperidine ring and the dimethylamino group, which confers a predicted pKa of 9.47 versus the electronically distinct directly-attached N-Boc-3-(dimethylamino)piperidine analog (CAS 1217636-04-8, lacks the methylene spacer) . Substitution with the racemate (CAS 1417794-11-6) introduces an undefined stereocenter and an equimolar enantiomeric impurity that can confound chiral HPLC resolution, crystallinity, and pharmacological readouts . These determinants are quantitatively elaborated below.

Product-Specific Quantitative Differentiation Evidence for tert-Butyl 3-((dimethylamino)methyl)piperidine-1-carboxylate (CAS 254905-64-1)


Stereochemical Identity: (S)-Enantiomer vs. (R)-Enantiomer — Defined Absolute Configuration for Chiral Synthesis

The target compound (CAS 254905-64-1) is the defined (S)-enantiomer, confirmed by the SMILES string CN(C[C@@H]1CCCN(C1)C(=O)OC(C)(C)C)C, where the '@@' tetrahedral stereodescriptor unambiguously assigns the (3S) absolute configuration . In contrast, the (R)-enantiomer (CAS 1002359-82-1) bears the (3R) configuration on the identical connectivity, and the racemate (CAS 1417794-11-6) is registered with 'Undefined Atom Stereocenter Count: 1', meaning it contains equal proportions of both enantiomers and cannot guarantee stereochemical integrity [1]. For procurement in chiral medicinal chemistry, selecting the stereodefined (S)-enantiomer eliminates the 50% enantiomeric impurity inherent to the racemate, which would otherwise require additional chiral resolution steps and reduce overall synthetic yield by at least half at the point of diastereomeric differentiation . The distinct CAS registries (254905-64-1 vs. 1002359-82-1 vs. 1417794-11-6) provide unambiguous chain-of-custody traceability for regulatory documentation.

Chiral synthesis Enantiomeric purity Piperidine scaffolds

Methylene Spacer Impact on Basicity: pKa Comparison vs. Directly-Attached Dimethylamino Analog

The target compound incorporates a methylene (–CH₂–) spacer between the piperidine ring and the dimethylamino group, producing a predicted pKa of 9.47 ± 0.28 . This methylene spacer electronically insulates the tertiary amine from the electron-withdrawing inductive effect of the piperidine ring, resulting in higher basicity compared to the directly-attached analog, N-Boc-3-(dimethylamino)piperidine (CAS 1217636-04-8), where the nitrogen lone pair is directly conjugated to the ring and is expected to exhibit a lower pKa (class-level inference based on established amine basicity trends) [1]. The higher basicity of the target compound translates to a greater proportion of protonated, water-soluble species at physiological pH (7.4), facilitating aqueous workup and salt formation during synthesis, while the directly-attached analog is less basic and may require different extraction protocols [1].

Amine basicity pKa prediction Piperidine substituent effects

Predicted Lipophilicity Differentiation: ACD/LogP and LogD of (S)-Enantiomer vs. (R)-Enantiomer

The (S)-enantiomer (CAS 254905-64-1) exhibits a predicted ACD/LogP of 1.63 and ACD/LogD (pH 7.4) of 0.53, as computed by the ACD/Labs Percepta Platform . By comparison, the (R)-enantiomer (CAS 1002359-82-1) is reported with a LogP of 2.133 (method unspecified) and a topological polar surface area (TPSA) of 32.78 Ų , versus a TPSA of 33 Ų for the (S)-enantiomer . While enantiomers possess identical physicochemical properties in achiral environments, the discrepancy in reported LogP values (1.63 vs. 2.13) likely reflects different prediction algorithms or measurement contexts rather than a true enantiomeric difference, and highlights the importance of sourcing data from a consistent prediction platform when making procurement decisions . The LogD of 0.53 at pH 7.4 indicates that at physiological pH, the compound is moderately hydrophilic, which is relevant for predicting aqueous solubility during reaction workup.

Lipophilicity LogP ADME prediction

Purity Specification and ISO-Certified Quality: NLT 98% for Regulated Pharmaceutical R&D

The (S)-enantiomer (CAS 254905-64-1) is commercially supplied at a guaranteed purity of NLT 98% under an ISO-certified quality management system, as specified by the manufacturer MolCore . This purity specification is critical for pharmaceutical intermediate procurement, where impurities at levels above 2% can propagate through multi-step syntheses and compromise the purity profile of the final API. In comparison, the racemate (CAS 1417794-11-6) may be supplied at similar nominal purity (e.g., 95%+) but inherently contains an equimolar enantiomeric impurity that is not captured by achiral purity assays (e.g., GC-MS or non-chiral HPLC) . Therefore, the 98% chemical purity of the (S)-enantiomer, when combined with its enantiomeric purity (single enantiomer vs. racemate), represents a substantially higher effective purity for chiral applications.

Purity specification ISO certification Quality control

Regiochemical Differentiation: 3-Position Substitution vs. 2- and 4-Position Isomers

The dimethylaminomethyl substituent at the piperidine 3-position generates a meta relationship relative to the ring nitrogen, which is geometrically and electronically distinct from the 2-position (ortho-like) and 4-position (para-like) isomers. In a comprehensive review of pharmaceutically active disubstituted piperidines published in Bioorganic & Medicinal Chemistry, Källström and Leino demonstrated that the substitution pattern on the piperidine ring fundamentally alters the three-dimensional presentation of pharmacophoric elements and dictates binding affinity to biological targets [1]. The 3-substituted pattern of the target compound projects the basic dimethylamino group into a spatial orientation that is distinct from the 2-substituted isomer (e.g., CAS 1185304-33-9, used in NLRP3 inhibitor synthesis ) and the 4-substituted isomer. This regiochemical differentiation means that the 3-substituted scaffold is not interchangeable with 2- or 4-substituted analogs in structure-activity relationship (SAR) studies, as each regioisomer presents a unique vector for the basic amine pharmacophore.

Regiochemistry Piperidine substitution Scaffold diversity

Boc Protection Orthogonality: Acid-Labile Boc vs. Alternative N-Protecting Groups (Cbz, Fmoc)

The tert-butyloxycarbonyl (Boc) group on the target compound provides acid-labile N-protection that is orthogonal to the benzyloxycarbonyl (Cbz, cleavable by hydrogenolysis) and fluorenylmethyloxycarbonyl (Fmoc, cleavable by secondary amines such as piperidine) protecting groups [1]. This orthogonality enables sequential deprotection strategies in multi-step synthesis: the Boc group remains intact under hydrogenolysis conditions (H₂, Pd/C) that cleave Cbz, and under basic piperidine/DMF conditions that cleave Fmoc, while being rapidly removed under mild acidic conditions (TFA/CH₂Cl₂ or HCl/dioxane) that leave Cbz and Fmoc groups unaffected [1]. The target compound's Boc protection is therefore compatible with both Cbz- and Fmoc-based peptide coupling strategies, making it a versatile intermediate for hybrid small molecule–peptide conjugates. The Kuujia database notes that the Boc group 'provides stability under basic conditions while allowing selective deprotection under acidic conditions, making it valuable for multi-step syntheses' [2].

Protecting group strategy Orthogonal deprotection Solid-phase synthesis

Optimal Application Scenarios for tert-Butyl 3-((dimethylamino)methyl)piperidine-1-carboxylate (CAS 254905-64-1) Based on Quantitative Differentiation Evidence


Asymmetric Synthesis of Chiral Piperidine-Containing Drug Candidates Requiring Defined (3S) Stereochemistry

In medicinal chemistry campaigns targeting chiral biological receptors (e.g., GPCRs, kinases, ion channels), the (S)-enantiomer (CAS 254905-64-1) provides the defined (3S) stereochemistry essential for diastereoselective downstream transformations. As established in the stereochemical identity evidence, procurement of this single enantiomer eliminates the 50% enantiomeric impurity inherent to the racemate (CAS 1417794-11-6), avoiding the need for chiral preparative HPLC resolution that can reduce effective yield by ≥50% and add 1–3 days to synthetic timelines . This is particularly critical when the piperidine nitrogen is subsequently functionalized with chiral acylating agents, where diastereomeric products from enantiomerically impure starting material can be difficult to separate [1].

Multi-Step Synthesis Requiring Orthogonal N-Deprotection in the Presence of Cbz- or Fmoc-Protected Intermediates

The Boc protecting group on the target compound is stable to hydrogenolysis conditions (H₂, Pd/C) and to secondary amine bases (piperidine/DMF), while being quantitatively cleaved under mild acidic conditions (TFA/CH₂Cl₂ or 4M HCl/dioxane) [2]. This orthogonality enables synthetic sequences where a Cbz-protected amine is first deprotected by hydrogenolysis without affecting the Boc group, followed by Boc deprotection under acidic conditions, allowing sequential and chemoselective functionalization of multiple amine handles within the same molecule [2]. This scenario is common in the synthesis of dual-pharmacophore conjugates and PROTAC molecules.

Pharmaceutical Intermediate Procurement Requiring ISO-Certified Purity and Full Regulatory Traceability

For pharmaceutical R&D organizations operating under quality management systems (e.g., ISO 9001, GMP-like environments), the target compound is available at NLT 98% purity with ISO certification . The distinct CAS number (254905-64-1) for the (S)-enantiomer provides unambiguous identity traceability that is essential for regulatory filings (e.g., IND/IMPD applications), where the chemical identity, purity profile, and stereochemical composition of every synthetic intermediate must be fully documented. In contrast, procurement of the racemate or the incorrect enantiomer introduces documentation ambiguity that can delay regulatory review .

Synthesis of Kinase Inhibitor Scaffolds Requiring a 3-Dimethylaminomethyl Piperidine Pharmacophore

As reported in patent literature, amino-methylpiperidine derivatives constitute a privileged scaffold for kinase inhibitor design, with the 3-(dimethylamino)methyl substitution pattern providing a basic amine handle for ATP-binding site interactions [3]. The target compound, with its methylene spacer, provides a pKa of 9.47 that ensures protonation and optimal electrostatic interaction with the conserved aspartate residue in the kinase hinge region at physiological pH . The Boc protection allows the piperidine nitrogen to be subsequently functionalized with diverse warhead groups (acrylamides, sulfonamides, heteroaryl carboxamides) after acidic deprotection, enabling rapid SAR exploration around the solvent-exposed region of the kinase binding pocket [3].

Quote Request

Request a Quote for tert-Butyl 3-((dimethylamino)methyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.